5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride
Overview
Description
5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride is a useful research compound. Its molecular formula is C17H23ClN2O5 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and D3 receptors in the brain’s substantia nigra striatum and the midbrain cortex . These receptors play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in reward, motivation, memory, and motor control.
Mode of Action
The compound acts as a dopamine agonist, stimulating the D2 and D3 receptors in the substantia nigra striatum and the midbrain cortex . This stimulation provides an effective dopamine effect, which can have various clinical applications.
Result of Action
The stimulation of the D2 and D3 receptors by this compound can lead to an increase in dopamine activity. This can result in improved motor control and reward response, which can be beneficial in the treatment of conditions such as Parkinson’s disease . Additionally, it has been shown to counteract age-related memory impairment by improving memory and attention as well as increasing the velocity of psychomotor reactions and lability of nervous processes .
Biochemical Analysis
Biochemical Properties
5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with dopamine receptors, acting as a dopamine agonist . This interaction is crucial for its potential use in treating neurological disorders. Additionally, the compound may interact with α2-adrenergic receptors, displaying antagonist properties . These interactions highlight the compound’s versatility in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with dopamine receptors can enhance memory and attention, as well as increase the velocity of psychomotor reactions . These effects are particularly relevant in the context of age-related memory impairment and other cognitive disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor against aldehyde binding in certain enzymes, forming direct interactions with active-site residues . This mechanism is essential for its potential therapeutic applications, as it can modulate enzyme activity and influence various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its therapeutic effects for extended periods, with a half-life ranging from 1.7 to 6.9 hours . This stability is crucial for its potential use in long-term treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications . Understanding these dosage effects is essential for developing safe and effective treatments.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes metabolism to form hydroxylated derivatives, which are then excreted through the kidneys . This metabolic process is crucial for the compound’s clearance from the body and its overall pharmacokinetic profile. Additionally, the compound’s interaction with specific enzymes and cofactors can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported through various cellular transporters and binding proteins, which influence its localization and accumulation . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall therapeutic effects.
Properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5.ClH/c20-16(2-1-3-17(21)22)19-8-6-18(7-9-19)11-13-4-5-14-15(10-13)24-12-23-14;/h4-5,10H,1-3,6-9,11-12H2,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZYCGPQQZAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.